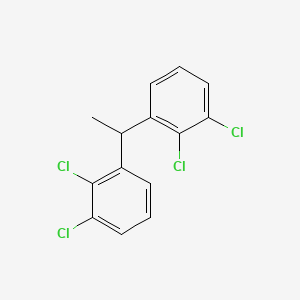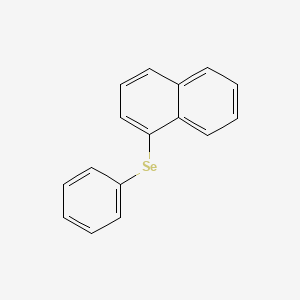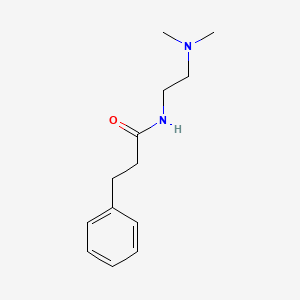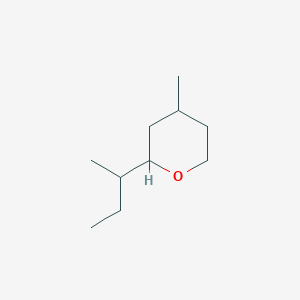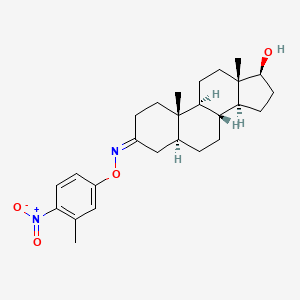![molecular formula C19H33O4- B14489688 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate CAS No. 64912-30-7](/img/structure/B14489688.png)
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a carbonyl group, an ester linkage, and a long aliphatic chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of pentadec-4-enoic acid with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts, such as acidic or basic resins, can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The double bond in the aliphatic chain can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the ester group.
Isopropyl pentadec-4-enoate: Similar ester but with a different alcohol component.
Methyl pentadec-4-enoate: Similar ester but with a methyl group instead of isopropyl.
Uniqueness
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is unique due to its combination of a long aliphatic chain with a double bond and an ester linkage. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
CAS No. |
64912-30-7 |
|---|---|
Molecular Formula |
C19H33O4- |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-propan-2-yloxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-18(20)21)19(22)23-16(2)3/h13-14,16-17H,4-12,15H2,1-3H3,(H,20,21)/p-1 |
InChI Key |
HDEFEZKLOFBMPL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
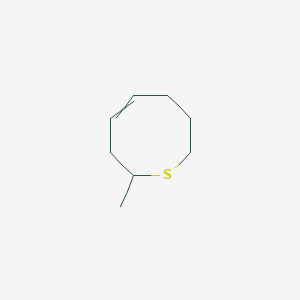


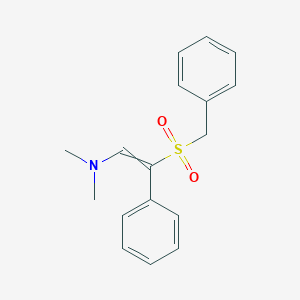
![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
